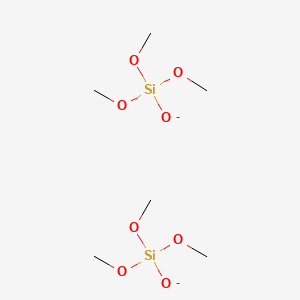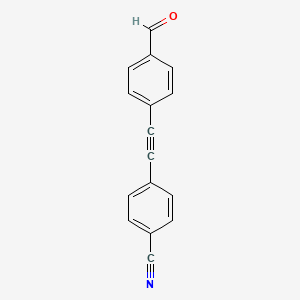
4-(4-Formyl-phenylethynyl)-benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Formylphenyl)ethynyl)benzonitrile is an organic compound with the molecular formula C16H9NO and a molecular weight of 231.25 g/mol It is characterized by the presence of a formyl group and a benzonitrile group connected through an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Formylphenyl)ethynyl)benzonitrile typically involves the coupling of 4-formylphenylacetylene with 4-bromobenzonitrile using a palladium-catalyzed Sonogashira coupling reaction . The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) acetate. The reaction conditions usually involve heating the reaction mixture to a temperature of around 80-100°C for several hours.
Industrial Production Methods
While specific industrial production methods for 4-((4-Formylphenyl)ethynyl)benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.
化学反応の分析
Types of Reactions
4-((4-Formylphenyl)ethynyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 4-((4-Carboxyphenyl)ethynyl)benzonitrile.
Reduction: 4-((4-Hydroxyphenyl)ethynyl)benzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
科学的研究の応用
4-((4-Formylphenyl)ethynyl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
作用機序
The mechanism of action of 4-((4-Formylphenyl)ethynyl)benzonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other non-covalent interactions, while the ethynyl linkage provides rigidity and electronic conjugation. These features make it a valuable compound in the design of molecules with specific binding properties and electronic characteristics .
類似化合物との比較
Similar Compounds
4-Ethynylbenzonitrile: Lacks the formyl group but shares the ethynyl and benzonitrile functionalities.
4-((4-Cyanophenyl)ethynyl)benzonitrile: Similar structure but with a cyano group instead of a formyl group.
4-((4-Methoxyphenyl)ethynyl)benzonitrile: Contains a methoxy group instead of a formyl group.
Uniqueness
4-((4-Formylphenyl)ethynyl)benzonitrile is unique due to the presence of both a formyl group and a benzonitrile group connected through an ethynyl linkage. This combination of functional groups provides distinct electronic and steric properties, making it valuable in various applications, particularly in the design of molecules with specific electronic and binding characteristics .
特性
分子式 |
C16H9NO |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
4-[2-(4-formylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C16H9NO/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10,12H |
InChIキー |
GUQDQAHXEQHGRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)
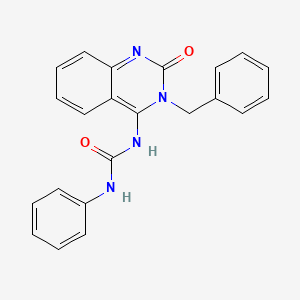
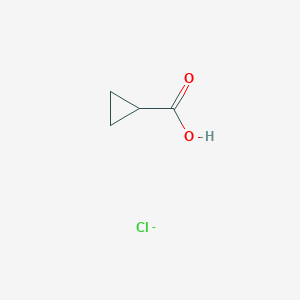
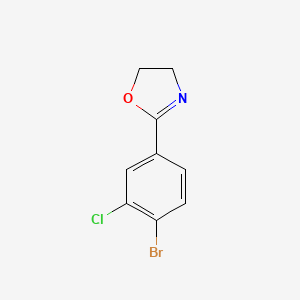
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14115084.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14115095.png)
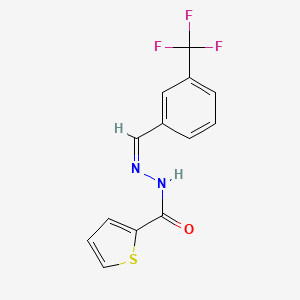
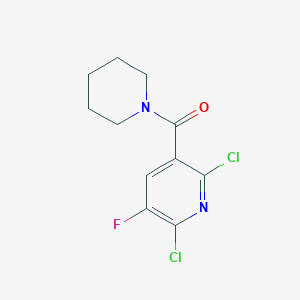
![(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B14115106.png)

![1-[1-(Aminomethyl)cyclohexyl]prop-2-en-1-ol](/img/structure/B14115111.png)
![(2Z)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14115116.png)
